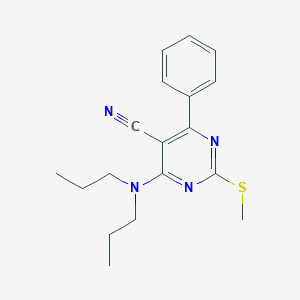
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one in lab experiments is its potential anticancer and neuroprotective properties. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other areas of scientific research. Finally, future research could also focus on developing new derivatives of this compound with enhanced properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Applications De Recherche Scientifique
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one has been found to have various applications in scientific research. This compound has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
|---|---|
Formule moléculaire |
C24H20N4O2 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C24H20N4O2/c1-15-7-12-19-20(13-15)27-24(26-19)22-21(29)14-28(23(22)25)16-8-10-18(11-9-16)30-17-5-3-2-4-6-17/h2-13H,14,25H2,1H3,(H,26,27) |
Clé InChI |
YZRMZMCOHMCMQH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)
![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)
![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)



